Cyanomethyl 2-(benzylamino)benzoate
Description
Cyanomethyl 2-(benzylamino)benzoate is an aromatic ester derivative featuring a benzylamino substituent at the ortho position of the benzoate ring and a cyanomethyl ester group. The cyanomethyl group likely enhances electrophilicity and may influence solubility and stability compared to methyl or ethyl esters. Potential applications include use in polymer chemistry (e.g., resin cements) due to the reactivity of benzoate esters in photoinitiation systems .
Properties
CAS No. |
104362-33-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
cyanomethyl 2-(benzylamino)benzoate |
InChI |
InChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
InChI Key |
UVJNVLXYEZMPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Benzylamino)benzoic Acid
2-(Benzylamino)benzoic acid can be prepared via reductive amination of 2-nitrobenzoic acid with benzylamine, followed by catalytic hydrogenation or chemical reduction. Alternatively, nucleophilic aromatic substitution of 2-fluorobenzoic acid with benzylamine under basic conditions offers a high-yielding pathway.
Esterification with Cyanomethyl Chloride
The acid chloride of 2-(benzylamino)benzoic acid reacts with cyanomethyl chloride (ClCHCN) in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion:
This method, adapted from aza-cyclobutanone oxime ester syntheses, typically achieves yields of 60–70% after silica gel chromatography. Critical parameters include strict temperature control (0–5°C) to minimize side reactions and the use of anhydrous solvents.
Acylation Using Cyanomethyl Alcohol and Coupling Agents
For substrates sensitive to acyl chloride formation, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct esterification between 2-(benzylamino)benzoic acid and cyanomethyl alcohol (HOCHCN).
Carbodiimide-Mediated Coupling
In a representative procedure:
-
2-(Benzylamino)benzoic acid (1.0 equiv), HOCHCN (1.5 equiv), and EDC (1.2 equiv) are dissolved in DCM.
-
The mixture is stirred at room temperature for 12–24 hours.
-
The product is isolated via aqueous workup and column chromatography.
Yields range from 50–65%, with residual coupling byproducts necessitating rigorous purification. Infrared (IR) spectroscopy confirms ester formation through characteristic C=O stretches at 1720–1740 cm.
Transesterification of Methyl 2-(Benzylamino)benzoate
Transesterification offers an alternative route, particularly when cyanomethyl alcohol is generated in situ. Methyl 2-(benzylamino)benzoate undergoes nucleophilic acyl substitution with cyanomethyl alcohol under acidic catalysis:
A protocol inspired by prodrug syntheses employs p-toluenesulfonic acid (PTSA) in toluene at reflux, achieving 55–60% conversion. Excess cyanomethyl alcohol (3.0 equiv) and molecular sieves to absorb methanol improve equilibrium displacement.
Recent advances in cyanide transfer enable direct introduction of the cyanomethyl group. Potassium hexacyanoferrate(II) (K[Fe(CN)]), a non-toxic cyanide source, reacts with chloromethyl 2-(benzylamino)benzoate in ethanol under benzoyl chloride promotion:
This method, adapted from sulfonylimine hydrocyanation, offers a 70–75% yield with minimal purification. Nuclear magnetic resonance (NMR) analysis reveals distinct shifts for the cyanomethyl protons (δ 3.8–4.1 ppm in H NMR).
Comparative Analysis of Synthetic Routes
The hydrocyanation route stands out for its green chemistry profile and scalability, whereas the acyl chloride method remains optimal for small-scale, high-purity synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzylanthranilic acid cyanomethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different biological activities and applications .
Scientific Research Applications
N-Benzylanthranilic acid cyanomethyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a central nervous system depressant.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Benzylanthranilic acid cyanomethyl involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters, leading to its depressant effects. The compound may also interact with viral proteins, inhibiting their replication and exerting antiviral effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on Physical Properties
The following table compares Cyanomethyl 2-(benzylamino)benzoate with key analogs:
Key Observations :
- This contrasts with benzyl esters (e.g., 2-(benzoylamino)benzyl benzoate), which exhibit higher molecular weight and lipophilicity (LogP: 4.37) .
- Substituent Effects: The benzylamino group at the ortho position may sterically hinder reactions compared to para-substituted analogs like ethyl 4-(dimethylamino)benzoate, which showed superior reactivity in resin polymerization .
Reactivity and Functional Performance
- Resin Applications: Ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity in resin cements than methacrylate-based initiators, achieving a 15–20% higher degree of conversion . This compound may exhibit similar advantages due to the electron-withdrawing cyano group enhancing radical generation.
- Synthetic Flexibility: Methyl 2-(benzylamino)benzoate (Compound 17) was synthesized in 94% yield via method B (reflux in methanol, 12 hours), suggesting efficient pathways for related compounds .
Lipophilicity and Bioactivity
- LogP Trends: Methyl 2-(benzylamino)benzoate: Estimated LogP ~2.5 (lower than benzyl esters). 2-(Benzoylamino)benzyl benzoate: LogP = 4.37 . Cyanomethyl derivatives likely have intermediate LogP values, balancing solubility and membrane permeability.
Crystallography and Stability
- Crystal Structures: Methyl 2-(benzylamino)-5-(benzyloxy)benzoate (C22H21NO3) forms stable crystals due to hydrogen bonding between the benzylamino and ester groups . Cyanomethyl analogs may exhibit similar packing patterns, though the cyano group could introduce dipole-dipole interactions.
Q & A
Q. What are the established synthetic routes for Cyanomethyl 2-(benzylamino)benzoate, and what factors influence yield optimization?
The synthesis typically involves multi-step reactions, starting with esterification and benzylamine substitution. For example, analogous compounds like methyl 2-(benzylamino)benzoate derivatives are synthesized via nucleophilic substitution using benzyl halides and amino precursors in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate . Yield optimization depends on:
- Reaction time and temperature : Prolonged heating (>24 hours) at 60–80°C improves substitution efficiency.
- Solvent choice : DMF enhances solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis.
- Stoichiometry : A 2:1 molar ratio of benzylating agent to precursor ensures complete substitution .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H NMR : Identifies proton environments (e.g., benzylamino NH at δ ~4.4 ppm, ester methyl groups at δ ~3.8 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds, bond angles/lengths) and packing motifs. For example, related benzoate esters exhibit triclinic crystal systems with Z = 2 and unit cell parameters (e.g., a = 5.757 Å, α = 93.7°) .
- FT-IR : Confirms functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Cyanomethyl group (-CH₂CN) : Enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack in coupling reactions.
- Benzylamino group (-NHCH₂C₆H₅) : Participates in hydrogen bonding, stabilizing intermediates during synthesis.
- Ester moiety (-COOCH₂CN) : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous handling .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25–80°C.
- Monitor degradation via HPLC/LC-MS at timed intervals to quantify hydrolysis byproducts (e.g., free carboxylic acid).
- Use Arrhenius plots to calculate activation energy (Ea) for thermal decomposition .
- Critical parameters : Ionic strength of buffers and dissolved oxygen levels may accelerate ester hydrolysis .
Q. How can contradictions in reported biological activities of structurally similar benzoate derivatives be resolved?
- Data reconciliation approach :
- Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition under identical buffer conditions).
- Analyze substituent effects: Cyanomethyl vs. methoxy groups may alter steric hindrance or electronic profiles, impacting binding affinity .
- Validate findings with molecular docking simulations to correlate structural features (e.g., benzylamino orientation) with activity .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel coupling reactions?
- DFT calculations : Model transition states for nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF solvation shells).
- In silico tools : Use SMILES/InChI descriptors (e.g.,
C1=CC=C(C=C1)CNC2=C(C=CC=C2)C(=O)OCC#N) to predict regioselectivity in heterocyclic synthesis .
Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray analysis?
- Protocol :
- Screen solvent systems (e.g., hexane/ethyl acetate gradients) via slow evaporation.
- Adjust supersaturation by varying cooling rates (0.5–2°C/hour).
- Use seed crystals to control polymorphism. For triclinic systems, anisotropic displacement parameters (Ueq) must be refined to <0.05 Ų for reliable data .
Methodological Notes for Advanced Studies
- Controlled atmosphere synthesis : Conduct reactions under nitrogen to prevent oxidation of the benzylamino group .
- Statistical analysis : Apply multivariate regression to optimize reaction parameters (e.g., DoE for solvent/base combinations) .
- Ethical compliance : For biological studies, ensure protocols align with institutional review boards (IRB) for human/non-human subject research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
